molecular formula C22H24N2O7S B2945599 diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-62-5

diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2945599
CAS No.: 864926-62-5
M. Wt: 460.5
InChI Key: KYYLFEQILYPSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a cyclization reaction, and the amide group could be introduced through a condensation reaction . The exact synthesis would depend on the specific reagents and conditions used .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the ester groups could undergo hydrolysis to form carboxylic acids, and the amide group could participate in condensation or hydrolysis reactions .

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis and formation of various derivatives of related compounds to Diethyl 2-(4-(Methoxycarbonyl)Benzamido)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems was achieved from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, demonstrating the compound's potential as a precursor in the synthesis of complex heterocyclic systems (Bakhite et al., 2005).

Application in Pyrimidine Derivative Synthesis

The compound has been used in synthesizing pyrimidine derivatives. In one study, diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate was converted into pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives, showcasing its versatility in creating pharmacologically significant structures (Ahmed, 2002).

Optical Properties and Organic Semiconductors

Research into the optical properties of related compounds has found that derivatives like 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share a similar structural backbone, demonstrate potential application as organic semiconductors. This indicates the broader utility of this compound in materials science and optoelectronics (Briseño-Ortega et al., 2018).

Antidopaminergic Effects

A study examining the solid-state conformations and antidopaminergic effects of related compounds, such as remoxipride hydrochloride, highlights the potential of such derivatives in pharmacological applications, particularly in targeting dopamine receptors (Högberg et al., 1986).

Biological and Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and shown to possess antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Badne et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, researchers could investigate new methods for its synthesis or ways to modify its structure to enhance its properties .

Properties

IUPAC Name

diethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-4-30-21(27)17-15-10-11-24(22(28)31-5-2)12-16(15)32-19(17)23-18(25)13-6-8-14(9-7-13)20(26)29-3/h6-9H,4-5,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLFEQILYPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.